molecular formula C19H17FN2O2 B14865063 3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B14865063
M. Wt: 324.3 g/mol
InChI Key: VXVBTAMNKBYDRT-UHFFFAOYSA-N
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Description

3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a p-tolyl group, and a propanoic acid moiety attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluorophenyl and p-Tolyl Groups: The fluorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propanoic acid: This compound shares the fluorophenyl and propanoic acid moieties but lacks the pyrazole ring and p-tolyl group.

    4-Fluorocinnamic acid: Similar in having a fluorophenyl group but differs in the presence of a cinnamic acid moiety instead of a propanoic acid moiety.

    4-Fluorophenylacetic acid: Contains a fluorophenyl group and an acetic acid moiety, differing in the length of the carbon chain.

Uniqueness

3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid is unique due to the combination of the pyrazole ring, fluorophenyl group, p-tolyl group, and propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C19H17FN2O2/c1-13-2-4-14(5-3-13)19-15(6-11-18(23)24)12-22(21-19)17-9-7-16(20)8-10-17/h2-5,7-10,12H,6,11H2,1H3,(H,23,24)

InChI Key

VXVBTAMNKBYDRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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